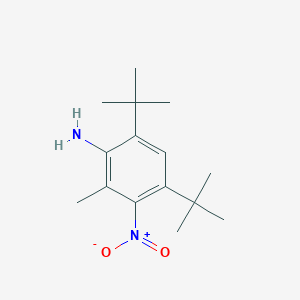

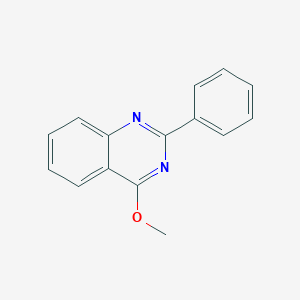

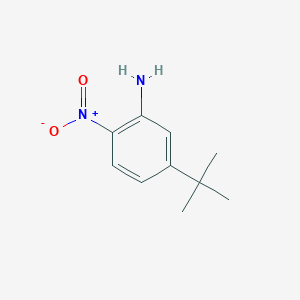

5-Tert-butyl-2-nitroaniline

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Material Science

5-Tert-butyl-2-nitroaniline exhibits properties that make it valuable in the creation of innovative materials. Its chemical structure can be utilized to engineer substances with enhanced performance characteristics , such as improved thermal stability, mechanical strength, or optical properties .

Organic Synthesis

In organic synthesis, 5-Tert-butyl-2-nitroaniline serves as a building block for synthesizing complex molecules. It is particularly useful in the nitration of aromatic compounds , which is a critical step in creating a variety of organic products .

Pharmaceuticals

This compound is a crucial intermediate in pharmaceutical research, aiding in the synthesis of innovative drug candidates. Its unique chemical structure allows for the exploration of novel therapeutic approaches, targeting a wide range of health conditions .

Chemical Engineering

5-Tert-butyl-2-nitroaniline is used in chemical engineering processes, particularly in the synthesis and characterization of coordination polymers. These polymers have applications in catalysis, gas storage, and separation technologies .

Analytical Chemistry

In analytical chemistry, 5-Tert-butyl-2-nitroaniline can be used as a standard or reference compound in various spectroscopic and chromatographic techniques, helping to ensure accurate and reliable results in chemical analysis .

Environmental Science

The compound’s role in environmental science is emerging, particularly in the analysis of nitrophenol family compounds, which are significant in environmental monitoring and pollution control studies .

Biochemistry

5-Tert-butyl-2-nitroaniline may be used in biochemistry for the study of enzyme reactions where nitroaniline derivatives act as substrates or inhibitors, providing insights into enzyme mechanisms .

Nanotechnology

In the field of nanotechnology, 5-Tert-butyl-2-nitroaniline could potentially be involved in the synthesis of nanomaterials due to its reactive nitro group, which can participate in surface modification reactions to create functionalized nanoparticles .

Wirkmechanismus

Mode of Action

The mode of action of 5-Tert-butyl-2-nitroaniline is not well-documented. As a nitroaniline derivative, it may undergo reactions similar to other nitro compounds. For instance, it might be involved in N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines . The exact interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

The biochemical pathways affected by 5-Tert-butyl-2-nitroaniline are not clearly defined in the available literature. Given its chemical structure, it might be involved in pathways related to nitro compounds and anilines. The specific pathways and their downstream effects require more detailed studies .

Result of Action

The molecular and cellular effects of 5-Tert-butyl-2-nitroaniline’s action are not well-documented. As a nitroaniline derivative, it might exhibit properties similar to other nitro compounds and anilines. The specific molecular and cellular effects are subject to further investigation .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Tert-butyl-2-nitroaniline is not clearly defined. Factors such as temperature, pH, and presence of other compounds can potentially affect its action. More research is needed to understand how these environmental factors influence the compound’s action .

Eigenschaften

IUPAC Name |

5-tert-butyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKXVEBWNNCSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-2-nitroaniline | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol](/img/structure/B373456.png)

![4-Aminocyclohexyl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B373457.png)

![N-[3-Methyl-4-(methylsulfonyl)phenyl]acetamide](/img/structure/B373464.png)

![(S)-(6-ethyl-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B373465.png)